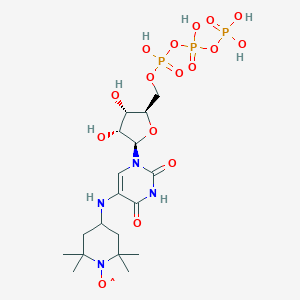

5-Amtemp-utp

Description

Properties

CAS No. |

136134-11-7 |

|---|---|

Molecular Formula |

C18H32N4O16P3 |

Molecular Weight |

653.4 g/mol |

InChI |

InChI=1S/C18H32N4O16P3/c1-17(2)5-9(6-18(3,4)22(17)27)19-10-7-21(16(26)20-14(10)25)15-13(24)12(23)11(36-15)8-35-40(31,32)38-41(33,34)37-39(28,29)30/h7,9,11-13,15,19,23-24H,5-6,8H2,1-4H3,(H,31,32)(H,33,34)(H,20,25,26)(H2,28,29,30)/t11-,12-,13-,15-/m1/s1 |

InChI Key |

PMLHCCRFARTXAS-RGCMKSIDSA-N |

SMILES |

CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |

Isomeric SMILES |

CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |

Synonyms |

5-amino-(2,2,6,6-tetramethylpiperidine-N-oxyl)uridine 5'-triphosphate 5-AmTEMP-UTP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Uridine Triphosphate

Chemical Synthesis Pathways for Uridine-5'-Triphosphate Analogs

The generation of UTP analogs with functionalities at the 5-position of the uracil (B121893) base is a key area of research. These modifications are critical as they are generally well-tolerated by RNA polymerases, allowing for the enzymatic incorporation of the modified nucleotide into an RNA transcript.

Synthesis of Sulfur-Containing Uridine (B1682114) Triphosphate Derivatives (e.g., 5-Thio-UTP, 5-Methylmercurithio-UTP)

The introduction of sulfur-containing groups at the 5-position of uridine triphosphate provides unique chemical handles for further modification. The synthesis of derivatives like 5-thio-UTP and 5-methylmercurithio-UTP has been established. For instance, 5-thio and 5-methylmercurithio derivatives of UTP have been synthesized and evaluated as substrates for nucleic acid polymerases. nih.gov While 5-thio-nucleotides are often polymerized inefficiently, 5-methylmercurithio derivatives of dUTP have shown to be utilized by DNA polymerase I. nih.gov

Another approach involves the synthesis of 4'-thioUTP, where a sulfur atom replaces the oxygen in the furanose ring. A practical one-pot synthesis method for nucleoside 5'-triphosphates, starting from a protected nucleoside using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, has been reported. nih.govacs.orgoup.com This method has been applied to the synthesis of 4'-thioUTP. nih.govoup.com

Furthermore, a cleavable photo-cross-linking UTP analog, 5-[(4-azidophenacyl)thio]uridine 5'-triphosphate (5-APAS-UTP), has been synthesized. This compound contains an aryl azide (B81097) group for photoactivation and covalent attachment, and a sulfur linkage that can be cleaved with Raney nickel, allowing for the identification of cross-linked molecules. nih.gov

| Compound Name | Key Feature | Synthetic Approach Highlight |

|---|---|---|

| 5-Thio-UTP | Sulfur at the 5-position of the uracil base | Direct thiation of UTP precursors |

| 5-Methylmercurithio-UTP | Methylmercury (B97897) group attached via sulfur at the 5-position | Reaction of 5-thio-UTP with a methylmercury source |

| 4'-ThioUTP | Sulfur replaces oxygen in the ribose ring | One-pot synthesis from a protected 4'-thiouridine |

| 5-APAS-UTP | Photo-cross-linking and cleavable thioether linkage | Synthesis involves coupling of 4-azidophenacyl bromide to a 5-thiouridine derivative |

Strategies for Introducing Aminoallyl Moieties into Uridine Triphosphate (e.g., 5-Aminoallyl-UTP)

5-Aminoallyl-UTP (AA-UTP) is a widely used amine-modified nucleotide that serves as a versatile precursor for labeling RNA. caymanchem.comwikipedia.org The primary aliphatic amine on the aminoallyl group is more reactive than the aromatic amines of the nucleotide bases, making it ideal for subsequent labeling reactions. wikipedia.org

A common synthetic route for aminoallyl nucleosides involves Heck coupling. wikipedia.org This palladium-catalyzed reaction can be used to couple an allylamine (B125299) to a halogenated nucleoside precursor. wikipedia.orgnih.gov Specifically, a simple and efficient chemical method for the synthesis of 5-(3-aminoallyl)-uridine-5'-O-triphosphate (AA-UTP) starts from the corresponding nucleoside triphosphate. nih.gov This strategy involves the reaction of the nucleoside triphosphate with an appropriate aminoallylating agent in the presence of a palladium catalyst. nih.gov

Once synthesized, AA-UTP can be enzymatically incorporated into RNA molecules by RNA polymerases. biotium.combiotium.com The resulting amine-containing RNA can then be labeled with various molecules, such as fluorescent dyes or biotin (B1667282), through standard peptide coupling methods. biotium.combiotium.com

| Property | Description |

|---|---|

| Formal Name | 5-(3-amino-1-propenyl)-uridine 5′-(tetrahydrogen triphosphate), tetrasodium (B8768297) salt |

| CAS Number | 85280-66-6 |

| Molecular Formula | C12H16N3O15P3 • 4Na |

| Application | Enzymatic incorporation into RNA for subsequent labeling |

Post-Synthetic Modification Approaches for Nucleic Acids Incorporated with Modified UTPs

The true utility of incorporating modified UTPs into RNA lies in the ability to perform subsequent chemical reactions on the transcribed nucleic acid. This allows for the site-specific introduction of a wide range of functionalities.

Site-Specific Conjugation and Labeling Chemistry on Incorporated Modified Nucleotides

Post-synthetic modification of nucleic acids containing modified nucleotides is a powerful tool for creating functional RNA molecules. nih.gov The chemical moieties introduced via modified UTPs can be selectively targeted by reagents to which unmodified RNA is inert. nih.gov

For RNA containing aminoallyl-UTP, the primary amine serves as a reactive handle for conjugation. N-Hydroxysuccinimide (NHS) esters are commonly used to attach fluorescent dyes, biotin, or other molecules to the aminoallyl group. wikipedia.org This method is widely employed for labeling probes for microarray analysis and other detection methods. caymanchem.comwikipedia.org

Thiolated nucleotides, such as those derived from 5-thio-UTP, can react with iodoacetamide (B48618) derivatives, enabling another route for site-specific labeling. nih.gov The ability to precisely control the attachment sites of molecules to oligonucleotides is a significant advantage of site-specific conjugation over random labeling methods. creative-biogene.com This precision minimizes disruption of the oligonucleotide's structure and function. creative-biogene.com

The choice of conjugation chemistry depends on the specific modification incorporated into the RNA and the desired label or functional group to be attached. These site-specific conjugation strategies are crucial for a variety of applications, including the development of therapeutic and diagnostic agents. researchgate.netrsc.org

| Incorporated Moiety | Reactive Group | Typical Conjugation Chemistry | Example Application |

|---|---|---|---|

| Aminoallyl | Primary Amine (-NH2) | NHS-ester coupling | Fluorescent labeling of RNA probes |

| Thiol | Sulfhydryl (-SH) | Maleimide or iodoacetamide chemistry | Attachment of proteins or other molecules |

| Azide | Azido (-N3) | Click chemistry (e.g., CuAAC, SPAAC) | Bio-orthogonal labeling in complex environments |

Enzymatic Incorporation and Substrate Specificity of Modified Uridine Triphosphate Analogs

Substrate Recognition by Nucleic Acid Polymerases

The ability of a polymerase to recognize and incorporate a modified nucleotide is fundamental to its use in biochemical applications. The structure of the nucleotide, particularly the modification's size, charge, and location, influences its interaction with the enzyme's active site.

Bacteriophage RNA polymerases, such as T7, T3, and SP6, are widely used for in vitro transcription due to their efficiency and promoter specificity. nih.gov These enzymes are known to be particularly tolerant of modifications at the 5-position of pyrimidine (B1678525) nucleotides (C and U). nih.govrsc.orgacs.org

Research and commercial applications have demonstrated that 5-Aminoallyl-UTP is a competent substrate for T7, T3, and SP6 RNA polymerases. abpbio.comtrilinkbiotech.combiosan-nsk.ruabpbio.com These enzymes can effectively incorporate the modified nucleotide into a growing RNA strand during transcription. abpbio.comtrilinkbiotech.com This broad acceptance is attributed to the fact that the 5-position of the uracil (B121893) base projects into the major groove of the DNA-RNA hybrid duplex and does not directly participate in the Watson-Crick base pairing that is essential for templated synthesis. trilinkbiotech.com Studies on a variety of 5-position UTP derivatives, including those with hydrophobic and charged groups, confirm that T7 RNA polymerase can utilize them to produce full-length RNA transcripts. nih.gov The enzyme's ability to accommodate even bulky modifications at this position makes it a versatile tool for generating functionally diverse RNA molecules. rsc.org

Information regarding the specific utilization or inhibition of Escherichia coli DNA Polymerase I by 5-Aminoallyl-UTP is not prominent in the reviewed scientific literature. DNA polymerases, by definition, primarily function to synthesize DNA using deoxyribonucleoside triphosphates (dNTPs) as substrates. While some DNA polymerases exhibit reverse transcriptase activity, their active sites are optimized for dNTPs, and the presence of a 2'-hydroxyl group on the ribose sugar of an NTP, like 5-Aminoallyl-UTP, generally disfavors efficient incorporation.

In a broader context, nucleotide analogs can act as inhibitors of DNA polymerases. nih.govnih.govpreprints.org Inhibition typically occurs through competition with the natural dNTP substrate for binding to the enzyme's active site or, if incorporated, by terminating chain elongation. researchgate.net However, given the substrate preference of DNA Polymerase I for dNTPs, significant interaction with a modified UTP analog would not be expected under standard physiological conditions.

Kinetic Characterization of Enzymatic Incorporation

To quantitatively assess the efficiency of a modified nucleotide's incorporation, kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction rate (V_max) are determined. These values provide insight into the enzyme's affinity for the substrate and its catalytic turnover rate, respectively.

The Michaelis-Menten constant, K_m, represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the enzyme's affinity for its substrate; a lower K_m indicates higher affinity.

A kinetic analysis of T7 RNA polymerase with various 5-position modified UTP derivatives revealed that modifications bearing a potential positive charge, such as amino and imidazole (B134444) groups, resulted in K_m values that were significantly higher than that for natural UTP. nih.gov This suggests that the introduction of a positively charged group at the 5-position reduces the binding affinity of the nucleotide for the polymerase active site compared to the unmodified substrate. nih.gov In contrast, several hydrophobic modifications at the same position resulted in K_m values that were surprisingly similar to that of UTP. nih.gov

The maximum reaction rate, V_max, reflects the maximum catalytic rate of the enzyme when it is saturated with the substrate. It is indicative of how quickly the enzyme can process the substrate and elongate the nucleic acid chain.

Despite the variations observed in binding affinity (K_m), the same study found that all seven 5-position modified UTP derivatives tested, including the amino-modified analog, yielded relative V_max values that were similar to that of unmodified UTP. nih.gov This crucial finding indicates that once the modified nucleotide has bound to the active site, the polymerase can incorporate it into the nascent RNA transcript without a significant penalty to the rate of elongation. nih.gov

| Substrate | Relative K_m (vs. UTP) | Relative V_max (vs. UTP) | Reference |

|---|---|---|---|

| UTP (unmodified) | 1.0 | 1.0 | nih.gov |

| 5-Amino-modified UTP | Significantly Higher | Similar | nih.gov |

| 5-Hydrophobic-modified UTPs (e.g., phenyl, indolyl) | Similar | Similar | nih.gov |

Influence on Transcriptional Processes

Research has shown that the use of 5-position modified UTP derivatives with T7 RNA polymerase can have a beneficial effect on transcription. In some cases, these analogs produced good yields of full-length transcripts even when using DNA templates that were prone to generating a significant number of abortive (short, prematurely terminated) transcripts with unmodified UTP. nih.gov This suggests that such modifications may alter the stability of the initiation complex or the transition to a productive elongation complex, thereby improving the efficiency of full-length RNA synthesis. The primary influence and application of incorporating 5-Aminoallyl-UTP is the functionalization of the resulting RNA. The introduced primary amine acts as a reactive site for subsequent covalent attachment of various molecules, such as fluorescent dyes or biotin (B1667282), enabling the detection, purification, and analysis of the RNA transcripts. abpbio.comtrilinkbiotech.com

Effects on Transcriptional Pausing and Rho-Independent Termination

Transcriptional pausing, the temporary cessation of RNA synthesis by RNA polymerase, is a crucial regulatory step in gene expression. nih.gov It can be influenced by the nucleic acid sequence and the binding of regulatory factors. nih.gov Similarly, Rho-independent termination is a fundamental process in bacteria that relies on the formation of a stable hairpin structure in the nascent RNA, followed by a U-rich tract. wikipedia.org

Studies investigating the effects of the modified uridine (B1682114) triphosphate analog, 5-mercapto-UTP (5-SH-UTP), have provided insights into its compatibility with the transcriptional machinery. Research has demonstrated that the incorporation of 5-SH-UTP into RNA transcripts by Escherichia coli and T7 RNA polymerases does not interfere with normal transcriptional processes. nih.gov Specifically, the presence of 5-SH-UMP within the RNA transcript was found to have no discernible effect on transcriptional pausing. nih.gov

Furthermore, the process of Rho-independent termination, which is critically dependent on the stability of the RNA-DNA hybrid and the formation of the terminator hairpin, was also unaffected by the incorporation of 5-SH-UTP. nih.gov This suggests that the thiol modification at the 5-position of the uracil base does not significantly alter the conformation of the nascent RNA or its interactions with the DNA template and RNA polymerase in a way that would disrupt these fundamental regulatory events.

Table 1: Effect of 5-SH-UTP on Transcriptional Events

| Transcriptional Event | Effect of 5-SH-UTP Incorporation | Reference |

| Transcriptional Pausing | No effect observed | nih.gov |

| Rho-Independent Termination | No effect observed | nih.gov |

Modulation of Transcription Complex Recognition by Accessory Factors

Accessory factors play a critical role in modulating the activity of the transcription complex. These proteins can influence elongation, pausing, and termination. One such factor in E. coli is NusA, which can enhance both pausing and termination at specific sites.

Investigations into the impact of 5-SH-UTP incorporation on the interaction between the transcription complex and accessory factors have shown that the modification does not hinder these interactions. Specifically, the recognition of the E. coli transcription complex by the accessory factor NusA was not affected by the presence of RNA substituted with 5-SH-UMP. nih.gov This finding is significant as it indicates that the modified nucleotide does not obstruct the binding site of NusA on the RNA polymerase or alter the conformation of the complex in a manner that would prevent recognition.

This compatibility allows for the use of 5-SH-UTP in studies aimed at probing the interactions of accessory factors with the transcription elongation complex without introducing artifacts related to altered transcriptional dynamics.

Table 2: Influence of 5-SH-UTP on Accessory Factor Recognition

| Accessory Factor | Effect of 5-SH-UTP on Recognition | Reference |

| NusA | No effect on recognition of the E. coli transcription complex | nih.gov |

Molecular Mechanisms and Cellular Signaling Pathways Involving Uridine Triphosphate and Its Analogs

Purinergic Receptor Signaling and Uridine (B1682114) Triphosphate Action

The interaction of UTP with specific P2Y receptors triggers distinct downstream signaling pathways, leading to complex cellular responses.

UTP is a primary agonist for several P2Y receptor subtypes, with varying affinities. The P2Y2 and P2Y4 receptors are predominantly activated by UTP. oncotarget.com The P2Y6 receptor is preferentially activated by uridine diphosphate (B83284) (UDP), but UTP can also act on it to a lesser extent. oncotarget.com The activation of these Gq/G11-coupled receptors typically stimulates the phospholipase C (PLC) pathway. oncotarget.com For instance, in Schwannoma cells, UTP-induced migration is mediated through the activation of P2Y2 receptors. nih.gov Similarly, in human lung epithelial cells, both P2Y2 and P2Y6 receptors are implicated in the proliferative response to UTP. nih.gov In human enterochromaffin cells, UTP activates a predominant P2Y4 receptor pathway to stimulate the release of 5-hydroxytryptamine. nih.gov

| Receptor Subtype | Primary Agonist(s) | Signaling Pathway | Reference |

| P2Y2 | UTP, ATP | Gq/G11 -> PLC -> IP3 & DAG | oncotarget.comnih.govresearchgate.net |

| P2Y4 | UTP | Gq/G11 -> PLC -> IP3 & DAG | oncotarget.comnih.gov |

| P2Y6 | UDP (UTP to a lesser extent) | Gq/G11 -> PLC -> IP3 & DAG | oncotarget.comnih.gov |

A hallmark of P2Y receptor activation by UTP is the mobilization of intracellular calcium ([Ca²⁺]i). researchgate.net Upon activation, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. researchgate.net This leads to a rapid and transient increase in cytosolic Ca²⁺ levels. nih.govresearchgate.net Studies in BON cells, a model for human enterochromaffin cells, show that UTP induces Ca²⁺ oscillations in a concentration-dependent manner. nih.gov This signaling cascade is crucial for subsequent cellular responses, such as neurotransmitter release and gene expression. nih.govnih.gov The initial Ca²⁺ spike is often followed by a sustained plateau phase, which is dependent on the influx of extracellular Ca²⁺. nih.gov

The membrane potential of a cell is the difference in electric potential between the interior and exterior of the cell. wikipedia.org It is primarily determined by the concentration gradients of ions across the membrane and the membrane's permeability to these ions. khanacademy.org UTP-induced signaling can modulate this potential. In human enterochromaffin (EC) cells, UTP-gated signaling pathways cause membrane depolarization. nih.gov This change in membrane potential is dependent on PLC signaling and an unidentified potassium (K⁺) channel. nih.gov The regulation of ionic conductances, such as the flow of K⁺, sodium (Na⁺), and calcium (Ca²⁺) ions through their respective channels, is fundamental to these changes in membrane potential and cellular excitability. nih.govtmc.edu For example, the opening of K⁺ channels can lead to hyperpolarization, while the influx of Na⁺ or Ca²⁺ causes depolarization, which can trigger events like action potentials or neurotransmitter release. nih.gov

Cellular Functional Modulations

The signaling cascades initiated by UTP translate into significant changes in cellular functions, including movement and communication.

Cell migration is a fundamental process that requires the dynamic remodeling of the extracellular matrix (ECM), the complex network of proteins and molecules that provides structural and biochemical support to surrounding cells. rndsystems.compurdue.eduyoutube.com UTP has been shown to promote cell migration in various cell types. In Schwannoma cells, UTP treatment induces migration by activating P2Y2 receptors. nih.gov This process is critically dependent on the activation and expression of Matrix Metalloproteinase-2 (MMP-2). nih.gov

MMPs are a family of enzymes responsible for degrading ECM components. mdpi.comsigmaaldrich.com MMP-2, specifically, degrades type IV collagen, a major component of basement membranes. mdpi.comsigmaaldrich.com The activation of proMMP-2 to its active form is a key step in facilitating cell invasion through tissue barriers. nih.govnih.gov The UTP-induced activation of MMP-2 in Schwannoma cells is mediated by the phosphorylation of mitogen-activated protein kinases (MAPKs), which appears to be part of a positive feedback loop that sustains the migratory phenotype. nih.gov This highlights a crucial mechanism by which extracellular nucleotides can influence tissue repair and pathological invasion. nih.govnih.gov

UTP-Induced Cellular Migration Pathway

| Step | Component | Function | Reference |

|---|---|---|---|

| 1 | UTP binds to P2Y2 Receptor | Initiates intracellular signaling | nih.gov |

| 2 | MAPK Pathway Activation | Relays the signal downstream | nih.gov |

| 3 | Increased MMP-2 Expression & Activation | Degrades extracellular matrix | nih.govmdpi.com |

| 4 | Enhanced Cell Migration | Facilitates cell movement | nih.govrndsystems.com |

UTP plays a significant role in regulating the release of neurotransmitters. nih.gov A prominent example is its effect on 5-hydroxytryptamine (5-HT, serotonin) release from enterochromaffin (EC) cells, which are the primary source of 5-HT in the body. nih.gov In both the BON cell line and human EC cells, UTP is a potent stimulator of 5-HT release. nih.gov This action is mediated through the activation of P2Y4 receptors, which triggers the Ca²⁺ oscillation signaling pathway described previously. nih.gov The mobilization of internal Ca²⁺ stores is the direct trigger for the exocytosis of 5-HT-containing vesicles. nih.gov Interestingly, UTP was found to be more effective than ATP at stimulating 5-HT release at equimolar concentrations, indicating a specific and potent regulatory role for this pyrimidine (B1678525) nucleotide in gut signaling. nih.gov

An in-depth review of scientific literature and chemical databases reveals no recognized chemical compound with the name “5-Amtemp-utp.” This suggests that the term may be a highly specific, non-standard nomenclature, a potential typographical error, or a compound that is not yet described in publicly accessible scientific literature.

Consequently, it is not possible to generate an article focusing on the molecular mechanisms, cellular signaling pathways, and post-transcriptional regulatory roles of a compound for which no information can be found. The subsequent sections of the requested article outline, which detail the influence of uridine triphosphate and its analogs on mitochondrial function, cell death pathways, and the regulatory roles of uridine modifications in RNA, cannot be addressed in the context of the non-discoverable “this compound.”

A comprehensive search for this compound is necessary to provide any further information. Should a corrected or alternative name be available, a detailed article adhering to the requested structure could be generated.

Expanding the Genetic Code through Novel Base Pairing Combinations

The concept of expanding the genetic code typically refers to the incorporation of non-canonical amino acids into proteins in vivo, often through engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a stop codon. While UTP derivatives are precursors for RNA synthesis, their direct role in expanding the protein genetic code is indirect. Modified bases within RNA can influence RNA structure, stability, and interactions, potentially impacting RNA-templated processes or novel RNA-based genetic systems. However, specific research detailing the use of this compound for expanding the genetic code through novel base-pairing combinations was not identified in the provided search results.

Creation of Functionalized RNA Libraries for Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is a powerful in vitro selection technique used to identify nucleic acid sequences (aptamers) that bind with high affinity and specificity to a target molecule. This process involves iterative cycles of selection, amplification, and diversification of an oligonucleotide library. Functionalized nucleotides are often incorporated into these libraries to introduce specific properties, such as labels for detection or modifications that enhance binding or stability. While modified nucleotides are known to be used in SELEX, specific research demonstrating the application of this compound in creating functionalized RNA libraries for SELEX, or utilizing its TEMPO radical for selection or detection within the SELEX process, was not found in the provided search data.

Utility in High-Throughput Analytical Platforms

High-throughput analytical platforms enable the rapid screening and analysis of a large number of samples or compounds. The paramagnetic nature of the TEMPO radical in this compound suggests potential applications in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is sensitive to radical species. Such applications could include its use as a spin label for monitoring molecular interactions, conformational changes, or as a reporter in biosensing platforms. However, specific studies detailing the integration of this compound into high-throughput analytical platforms or biosensing assays were not identified in the provided search results.

Microarray Analysis and Intracellular RNA Localization Studies

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. Modified nucleotides, such as those with aminoallyl groups, are often incorporated into RNA or DNA probes for labeling and detection on microarrays. Intracellular RNA localization studies track the movement and distribution of RNA molecules within cells, which is crucial for regulating gene expression. The TEMPO radical in this compound could potentially serve as a detectable label in microarray applications or as a spin probe for monitoring RNA localization within cells using EPR. However, no specific research findings detailing the use of this compound in microarray analysis or for intracellular RNA localization studies were found in the provided search results.

Compound Table:

| Compound Name | Synonym(s) | CAS Number |

| 5-Amino-(2,2,6,6-Tetramethylpiperidine-N-Oxyl)Uridine 5'-Triphosphate | This compound | 136134-11-7 |

| Uridine-5′-triphosphate | UTP | 63-39-8 |

| 5-Aminoallyl-Uridine-5′-triphosphate | AA-UTP | 112131-73-4 |

| 5-Methoxy-uridine 5'-triphosphate | 5-OMe-UTP | Not specified |

| N1-Methylpseudo-Uridine-5´-Triphosphate | N1-Methyl-Pseudo-UTP | Not specified |

| Pseudouridine-5´-Triphosphate | Pseudo-UTP | Not specified |

| 2-Thiouridine-5'-triphosphate | 2-Thio-UTP | 35763-29-2 |

The following sections outline these applications and discuss the potential role of a compound like this compound, acknowledging the current lack of specific research findings for this particular molecule in these contexts.

Applications of Modified Uridine Triphosphate Derivatives as Biochemical and Molecular Probes

Modified nucleoside triphosphates, such as derivatives of UTP, are valuable tools in molecular biology and biotechnology. They can be incorporated into nucleic acids through enzymatic synthesis, imparting novel properties that can be exploited for various analytical and experimental purposes. The modification in this compound, the TEMPO radical, offers paramagnetic properties that could be leveraged for detection or as a spin probe.

Applications of Modified Uridine Triphosphate Derivatives As Biochemical and Molecular Probes

Applications in Synthetic Biology and Genetic Engineering

Expanding the Genetic Code through Novel Base Pairing Combinations

The concept of expanding the genetic code typically refers to the incorporation of non-canonical amino acids into proteins in vivo, often through engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a stop codon. While UTP derivatives are precursors for RNA synthesis, their direct role in expanding the protein genetic code is indirect. Modified bases within RNA can influence RNA structure, stability, and interactions, potentially impacting RNA-templated processes or novel RNA-based genetic systems. However, specific research detailing the use of 5-Amtemp-utp for expanding the genetic code through novel base-pairing combinations was not identified in the provided search results.

Creation of Functionalized RNA Libraries for Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is a powerful in vitro selection technique used to identify nucleic acid sequences (aptamers) that bind with high affinity and specificity to a target molecule. This process involves iterative cycles of selection, amplification, and diversification of an oligonucleotide library. Functionalized nucleotides are often incorporated into these libraries to introduce specific properties, such as labels for detection or modifications that enhance binding or stability. While modified nucleotides are known to be used in SELEX, specific research demonstrating the application of this compound in creating functionalized RNA libraries for SELEX, or utilizing its TEMPO radical for selection or detection within the SELEX process, was not found in the provided search data.

Utility in High-Throughput Analytical Platforms

High-throughput analytical platforms enable the rapid screening and analysis of a large number of samples or compounds. The paramagnetic nature of the TEMPO radical in this compound suggests potential applications in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is sensitive to radical species. Such applications could include its use as a spin label for monitoring molecular interactions, conformational changes, or as a reporter in biosensing platforms. However, specific studies detailing the integration of this compound into high-throughput analytical platforms or biosensing assays were not identified in the provided search results.

Microarray Analysis and Intracellular RNA Localization Studies

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. Modified nucleotides, such as those with aminoallyl groups, are often incorporated into RNA or DNA probes for labeling and detection on microarrays. Intracellular RNA localization studies track the movement and distribution of RNA molecules within cells, which is crucial for regulating gene expression. The TEMPO radical in this compound could potentially serve as a detectable label in microarray applications or as a spin probe for monitoring RNA localization within cells using EPR. However, no specific research findings detailing the use of this compound in microarray analysis or for intracellular RNA localization studies were found in the provided search results.

Advanced Methodologies in the Study of Modified Uridine Triphosphate Derivatives

Structural Biology Approaches for Macromolecular Complexes

Structural biology provides the atomic-level detail necessary to understand the function of large biological assemblies. embl.orgnih.gov For a modified nucleotide like 5-Amtemp-utp, these approaches would be critical for visualizing how the modification impacts the architecture of RNA-protein complexes, such as spliceosomes or ribosomes, if it were incorporated into their RNA components. embl.orgnanoimagingservices.com

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Atomic Resolution

Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the primary methods for determining high-resolution three-dimensional structures of large macromolecular complexes. jenabioscience.com

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by allowing the visualization of large, dynamic, and complex biological machinery in a near-native state. nih.govresearchgate.net For a complex containing an RNA molecule modified with this compound, cryo-EM could reveal conformational changes induced by the modification, providing insights into its functional role. nih.gov The technique involves flash-freezing purified complexes in vitreous ice and imaging them with an electron microscope. researchgate.net Computational averaging of thousands of individual particle images allows for the reconstruction of a 3D density map, often at near-atomic resolution. nih.govoup.com This method is particularly advantageous for studying assemblies that are difficult to crystallize. nanoimagingservices.com

X-ray Crystallography remains a gold standard for achieving atomic-resolution structures, provided that high-quality crystals of the molecule or complex can be grown. doudnalab.orgnih.gov To study a this compound modification, one would need to crystallize an RNA-protein complex where the RNA component contains this specific modification. jenabioscience.comresearchgate.net The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic model is built. nih.gov This technique could precisely define the stereochemistry of the this compound within the structure and detail its specific interactions (e.g., hydrogen bonds, van der Waals contacts) with surrounding protein residues or other parts of the RNA. oup.com

| Feature | Cryo-Electron Microscopy (Cryo-EM) | X-ray Crystallography |

|---|---|---|

| Sample State | Vitreous-frozen solution, near-native state. researchgate.net | Highly ordered crystal lattice. |

| Resolution | Typically 2-4 Å, can reach sub-2 Å. nih.gov | Can achieve atomic resolution (<1.5 Å). researchgate.net |

| Key Advantage | Can capture multiple conformational states from a single sample; no crystallization needed. nanoimagingservices.comnih.gov | Provides highly precise atomic coordinates. oup.com |

| Key Limitation | Smaller molecules (<50 kDa) are challenging; resolution can be limited by sample flexibility. oup.com | Requires well-diffracting crystals, which can be a major bottleneck, especially for dynamic or heterogeneous complexes. nih.gov |

| Hypothetical Application to this compound | Visualize the overall structural impact of the modification on a large RNA-protein machine like a ribosome or spliceosome. embl.org | Determine the precise atomic interactions and bonding geometry of this compound within an RNA duplex or a protein's active site. jenabioscience.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. nih.govresearchgate.net Unlike crystallography and cryo-EM, which provide static snapshots, NMR excels at characterizing molecular motions and transient interactions over a wide range of timescales. john-von-neumann-institut.denih.gov

If this compound were incorporated into an RNA oligonucleotide, NMR could be used to:

Confirm Structural Changes: 2D NMR experiments could show shifts in the signals of nearby nuclei, indicating how the modification alters the local RNA structure and base pairing. oup.comrsc.org

Probe Dynamics: NMR relaxation experiments can measure the flexibility of the RNA backbone and the base containing the modification, revealing whether it stabilizes or destabilizes the structure. oup.comresearchgate.net

Map Interaction Surfaces: By observing changes in NMR signals upon the addition of a binding partner (e.g., a protein), one can map the precise interface of the interaction. This would clarify whether the this compound moiety participates directly in binding or influences recognition indirectly. nih.gov

However, a significant limitation of NMR is that it is generally restricted to smaller, well-behaved systems (typically < 50 kDa) due to increasing spectral complexity and slower molecular tumbling with size. jenabioscience.comnih.gov

Integrative Structural Biology for Dynamic and Complex Systems

Many macromolecular complexes are too large, dynamic, or heterogeneous to be fully characterized by a single technique. embl.orgnih.gov Integrative structural biology combines data from multiple experimental methods—such as cryo-EM, NMR, X-ray crystallography, and small-angle scattering (SAS)—to generate a more complete and accurate structural model. john-von-neumann-institut.deunivie.ac.atnih.gov

For a hypothetical RNA-protein complex containing this compound, an integrative approach might involve:

Docking high-resolution X-ray or NMR structures of individual domains or sub-complexes into the cryo-EM map. john-von-neumann-institut.de

Using NMR-derived distance restraints to define the position of a flexible RNA region containing the this compound modification, which might be invisible in the cryo-EM map. nih.gov

High-Throughput Sequencing and Mapping Techniques for RNA Modifications

To understand the prevalence and potential regulatory roles of an RNA modification like this compound, it is essential to identify its precise locations across the transcriptome. bioconductor.organr.fr High-throughput sequencing techniques are designed to map various RNA modifications at single-nucleotide resolution. nih.govacs.org

RNA Bisulfite Sequencing for Cytosine Modifications

RNA bisulfite sequencing is a well-established method for the transcriptome-wide detection of 5-methylcytosine (B146107) (5mC). researchgate.net The technique relies on the chemical treatment of RNA with sodium bisulfite, which deaminates unmethylated cytosines into uracils, while methylated cytosines remain unchanged. neb.comwikipedia.org During subsequent reverse transcription and sequencing, the uracils are read as thymines. By comparing the treated sequence to an untreated reference, cytosines that were not converted are identified as methylated. geneticeducation.co.in

This method is highly specific for cytosine modifications. Therefore, it would not be used to directly detect a uridine-based modification like this compound. Its relevance is in the broader context of RNA modification mapping, serving as a prime example of a chemistry-based sequencing approach. A key challenge of bisulfite treatment is that the harsh chemical conditions can lead to RNA degradation, resulting in biased coverage and sequencing artifacts. neb.comgeneticeducation.co.in

NAD+ Capture Sequencing and its Variants for 5'-End Modifications

A distinct class of RNA modifications involves the attachment of metabolites, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to the 5' end of an RNA molecule, forming a "cap". nih.gov Specialized high-throughput sequencing methods have been developed to specifically identify these NAD-capped RNAs. acs.org

One prominent method is NAD-captureSeq . nih.gov This approach involves two key steps:

Enzymatic Labeling: An enzyme, such as ADP-ribosyl cyclase, is used to specifically react with the nicotinamide moiety of the NAD cap, exchanging it with a chemical reporter group (e.g., an alkyne). pnas.org

Biotinylation and Enrichment: A biotin (B1667282) molecule is attached to the alkyne reporter via click chemistry. The biotinylated RNAs can then be captured and enriched using streptavidin beads for subsequent sequencing. pnas.org

Variants like NAD tagSeq adapt this principle by ligating a synthetic RNA tag to the NAD-capped molecules, which facilitates identification via single-molecule direct RNA sequencing without the need for copper catalysts that can damage RNA. pnas.orgnanoporetech.comnih.gov

Should this compound be found to function as a non-canonical initiating nucleotide, a similar "capture-seq" strategy could theoretically be developed. This would require an enzyme or chemical probe that specifically recognizes the "5-Amtemp" portion of the cap, allowing for the selective labeling and enrichment of RNAs carrying this unique modification.

| Method | Principle | Target Modification | Key Advantage | Key Limitation |

|---|---|---|---|---|

| RNA Bisulfite Sequencing | Chemical conversion of unmethylated C to U. wikipedia.org | 5-methylcytosine (5mC), 5-hydroxymethylcytosine (B124674) (5hmC). | Provides single-nucleotide resolution of cytosine methylation. cd-genomics.com | Harsh chemical treatment degrades RNA; cannot distinguish 5mC from 5hmC without oxidative steps. neb.comwikipedia.org |

| NAD+ Capture Sequencing (and variants) | Chemo-enzymatic labeling and enrichment of capped RNAs. nih.govacs.org | NAD+ at the 5' end of RNA. | Highly specific for the target cap structure, enabling transcriptome-wide discovery. nanoporetech.com | Requires a specific enzyme/reagent for the modification of interest; early versions involved RNA-damaging copper catalysts. pnas.org |

Direct Sequencing Technologies for Modified Nucleic Acid Detection

The advent of third-generation, single-molecule sequencing technologies has opened new frontiers in the direct detection of modified nucleic acids, bypassing the need for chemical treatments like bisulfite conversion, which can damage DNA and cannot distinguish between certain modifications. Platforms such as Pacific Biosciences (PacBio) Single-Molecule, Real-Time (SMRT) sequencing and Oxford Nanopore Technologies (ONT) sequencing analyze native DNA or RNA molecules, providing direct evidence of base modifications.

PacBio's SMRT sequencing, for instance, monitors the activity of a DNA polymerase as it synthesizes a complementary strand from a template molecule. The incorporation of a nucleotide causes the polymerase to pause, and the duration of this pause (the interpulse duration) is characteristic of the specific nucleotide being incorporated. The presence of a modified base on the template strand, such as 5-methylcytosine (5mC) or 5-hydroxymethylcytosine (5hmC), can alter the polymerase's kinetics in a detectable way, allowing for the direct identification of these epigenetic marks within the sequence context. nih.govcd-genomics.compacb.com Similarly, ONT sequencing involves threading a single nucleic acid strand through a protein nanopore embedded in a membrane. As the strand passes through the pore, it creates a characteristic disruption in an ionic current. Each nucleotide base has a distinct effect on the current, and modified bases can generate unique signals that differ from their canonical counterparts, enabling their direct identification. frontlinegenomics.com

While no specific studies have been published demonstrating the direct sequencing of RNA containing this compound, the principles of these technologies suggest its potential detectability. The this compound molecule contains a bulky, charge-neutral 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) group attached to the C5 position of the uracil (B121893) base. This significant modification would almost certainly impact its passage and ionic current signature in a nanopore system. In a polymerase-based sequencing method, the steric bulk of the TEMPO label would likely cause a distinct kinetic signature during reverse transcription, potentially allowing for its mapping at single-nucleotide resolution. The development of computational models to interpret these novel signals would be a prerequisite for its application in direct sequencing workflows.

Biochemical and Biophysical Characterization Methods

The thorough characterization of any novel modified nucleotide, such as this compound, relies on a suite of established biochemical and biophysical techniques. These methods are essential for confirming purity, quantifying concentration, and determining the functional impact of the modification on cellular processes.

Chromatographic and Spectrophotometric Quantification of Nucleotides and Metabolites

Quantification and purity assessment are foundational steps in the study of modified nucleotides. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Anion-exchange HPLC, in particular, is well-suited for separating nucleotides based on the negative charges of their phosphate (B84403) groups. A solution containing the nucleotide is passed through a column with a positively charged stationary phase, and a gradient of increasing salt concentration is used to elute the molecules. The triphosphate group on this compound would allow it to be separated and quantified alongside other NTPs. The retention time, when compared to a known standard, confirms identity, while the peak area allows for precise quantification. For example, modified NTPs like Pseudouridine-5'-Triphosphate (Pseudo-UTP) are routinely analyzed for purity (≥95%) by HPLC before being used in critical applications like mRNA synthesis. trilinkbiotech.com

UV-Vis spectrophotometry is a complementary method used for rapid quantification. Every nucleotide has a characteristic absorption maximum (λmax) due to its aromatic base. For standard Uridine (B1682114) Triphosphate (UTP), the λmax is approximately 262 nm. clockss.org Modifications to the uracil base can shift this maximum. For instance, 5-Aminoallyl-UTP has a λmax at 290 nm. trilinkbiotech.com The concentration of a purified nucleotide solution can be determined by measuring its absorbance at its λmax and applying the Beer-Lambert law, using its specific molar extinction coefficient (ε). While the specific λmax and ε for this compound are not widely published, they would be critical parameters to establish for its routine use.

Below is an interactive table comparing the properties of standard UTP with a related modified nucleotide, 5-Aminoallyl-UTP, illustrating the types of parameters determined by these methods.

Table 1: Comparative Properties of UTP and a Modified UTP Derivative

| Property | Uridine-5'-Triphosphate (UTP) | 5-Aminoallyl-UTP (AA-UTP) |

| Purity (by HPLC) | ≥ 99% clockss.org | ≥ 95% trilinkbiotech.com |

| λmax | 262 nm (at pH 7.0) clockss.org | 290 nm trilinkbiotech.com |

| Molar Extinction Coefficient (ε) | 9.8 L mmol⁻¹ cm⁻¹ clockss.org | 7.1 L mmol⁻¹ cm⁻¹ trilinkbiotech.com |

| Molecular Formula (Free Acid) | C₉H₁₅N₂O₁₅P₃ | C₁₂H₂₀N₃O₁₅P₃ |

| Molecular Weight (Free Acid) | 484.14 g/mol | 539.20 g/mol |

Electrophysiological Techniques (e.g., Patch-Clamp) for Cellular Responses

Electrophysiological techniques are used to study how substances affect the electrical properties of cells, which are governed by ion channels in the cell membrane. The patch-clamp technique is a gold-standard method that allows for the measurement of ion currents flowing through single channels or across the entire cell membrane. nih.gov

Extracellular nucleotides, including UTP, are known to act as signaling molecules by binding to purinergic receptors (e.g., P2Y receptors) on the cell surface, which can trigger a variety of downstream events, including the opening or closing of ion channels. clockss.orgfrontiersin.org For example, studies on cardiac myocytes have used patch-clamp to demonstrate how signaling molecules can modulate the L-type Ca2+ current, which is critical for the cardiac action potential and muscle contraction. frontiersin.org

To date, no published research has investigated the electrophysiological effects of this compound. Such a study would involve applying the compound to cultured cells (such as neurons or cardiomyocytes) while recording membrane currents using the patch-clamp method. This would reveal whether the TEMPO modification alters the ability of UTP to bind to its receptors or if the compound has any off-target effects on ion channel activity.

Emerging Research Areas and Future Directions in Modified Uridine Triphosphate Studies

Identification and Characterization of Novel Modification Machinery and Regulation

The synthesis and modification of UTP and its analogs involve a complex enzymatic machinery. Nucleoside diphosphate (B83284) kinases (NDPKs) play a crucial role in phosphorylating nucleoside diphosphates, including UDP, to their triphosphate forms (UTP), utilizing ATP as a phosphate (B84403) donor nih.govmdpi.comwikipedia.orgresearchgate.net. Furthermore, enzymes like uridine-cytidine kinase (UCK) are involved in phosphorylating uridine (B1682114) to UMP, a precursor to UDP and UTP oaepublish.comnih.govcolumbia.edu. Research into novel enzymes capable of synthesizing or modifying UTP analogs, including those with unique functional groups like nitroxides, is an ongoing area. Understanding the substrate specificity and catalytic mechanisms of these enzymes is critical for developing efficient in vitro synthesis pathways for modified nucleotides like 5-Amtemp-utp, which may require specialized enzymatic machinery or chemical modifications of existing pathways nih.govmdpi.com.

Development of Advanced Methodologies for Unbiased and Quantitative Mapping of RNA Modifications

The accurate detection and quantification of RNA modifications are paramount for understanding their functional impact. Site-directed spin labeling (SDSL) using nitroxide radicals, such as the TEMPO moiety present in this compound, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, offers a powerful approach for probing RNA structure and dynamics nih.govhi.isnih.govoup.comacs.org. The paramagnetic nature of the nitroxide allows for site-specific measurements of distances and motions within RNA molecules, providing insights into conformational changes and interactions. While direct incorporation of this compound into RNA via enzymatic synthesis has not been widely reported, its potential as a spin label precursor or as a component in developing new labeling strategies warrants investigation. Other advanced methodologies for mapping RNA modifications include high-throughput sequencing techniques like MeRIP-seq, DART-Seq, and direct RNA sequencing via nanopores, which offer genome-wide and quantitative analysis of modifications nih.govoup.comacs.orgresearchgate.netresearchgate.netnih.govoup.combiorxiv.orgfrontiersin.orgjenabioscience.com.

Exploration of Modified Nucleotides in Self-Amplifying RNA (saRNA) Platforms for Protein Expression and Immunogenicity Control

Self-amplifying RNA (saRNA) platforms have emerged as a promising technology for vaccines and therapeutics, offering sustained protein expression at potentially lower doses than conventional mRNA nih.govresearchgate.netbiorxiv.orgplos.orgtrilinkbiotech.com. The incorporation of modified nucleotides, such as N1-methylpseudouridine (m1Ψ) and 5-methylcytidine (B43896) (5mC), into saRNA and mRNA has been shown to significantly reduce innate immune responses and enhance translational efficiency nih.govnih.govresearchgate.nettrilinkbiotech.comCurrent time information in Bangalore, IN.nih.govnih.govmdpi.comresearchgate.netnih.gov. However, some studies indicate that certain modifications, including m1Ψ-UTP, may limit protein expression in saRNA contexts researchgate.netnih.gov. The potential of this compound in saRNA platforms remains largely unexplored. Its nitroxide radical might influence RNA stability, protein expression levels, or immunogenicity in ways distinct from canonical modifications. Investigating its compatibility with saRNA replication machinery and its impact on immune recognition could reveal novel applications or challenges for this modified UTP analog.

| Modified UTP Analog | Primary Application Area | Reported Effect on Protein Expression (saRNA/mRNA) | Reported Effect on Immunogenicity | Potential Relevance of this compound |

| N1-methylpseudouridine (m1Ψ-UTP) | mRNA vaccines, saRNA | Enhanced (mRNA), Limited (saRNA) researchgate.netnih.gov | Reduced nih.govCurrent time information in Bangalore, IN.mdpi.comnih.gov | Potential for modulation, but requires investigation. Nitroxide group may alter interactions. |

| 5-methylcytidine (5mC-TP) | saRNA vaccines | Enhanced trilinkbiotech.comresearchgate.net | Reduced trilinkbiotech.comresearchgate.net | Possible influence on saRNA stability and immune response; distinct from canonical modifications. |

| 5-Ethynyl-UTP (5-EUTP) | RNA labeling, mRNA therapeutics | Promising for prolonged expression baseclick.eu | Immunosilent properties baseclick.eu | Potential for labeling and immune modulation due to the alkyne group; nitroxide adds another dimension. |

| This compound (Hypothetical) | RNA mapping, saRNA, genetic engineering | Unknown; potential for modulation | Unknown; potential for modulation | Nitroxide group offers EPR/spin labeling capabilities; potential to influence RNA structure/function. |

Deeper Investigation into the Molecular Mechanisms Underlying Disease Pathogenesis Involving UTP and its Analogs

UTP and its metabolic pathways are intrinsically linked to cellular energy homeostasis and are implicated in various diseases, including cancer and metabolic disorders oaepublish.comnih.govcolumbia.edunih.govfrontiersin.orgresearchgate.net. Dysregulation of pyrimidine (B1678525) nucleotide synthesis or degradation can lead to imbalances that affect cell proliferation and survival. For instance, altered UTP levels or its downstream products can influence signaling pathways involved in cancer progression oaepublish.comnih.govnih.gov. Furthermore, disorders in purine (B94841) and pyrimidine metabolism can manifest as conditions like gout trilinkbiotech.comnih.govwikipedia.org. The nitroxide radical moiety in this compound possesses redox-active properties and can interact with reactive oxygen species (ROS) and nitric oxide (NO), playing roles in oxidative stress and cellular signaling nih.govwikipedia.orgmdpi.comfrontiersin.orgpnas.org. This suggests potential, albeit speculative, roles for this compound in investigating disease mechanisms related to redox balance, inflammation, or metabolic dysregulation, particularly where UTP metabolism is perturbed.

Integration of Modified Nucleotides into Advanced Genetic Engineering Technologies (e.g., CRISPR-based systems)

The precision and versatility of CRISPR-Cas9 gene editing systems can be further enhanced through the incorporation of modified nucleotides into guide RNAs (gRNAs) or other nucleic acid components. Modifications can improve gRNA stability, reduce off-target effects, decrease immunogenicity, and potentially alter binding affinity or cleavage efficiency biorxiv.orgoup.comnih.govresearchgate.netthermofisher.com. While research specifically involving UTP analogs in CRISPR systems is nascent, studies have explored modified nucleobases in gRNAs oup.comnih.govresearchgate.net. The unique structural and chemical properties of this compound, particularly its nitroxide radical, could offer novel avenues for developing functionalized gRNAs. For example, spin-labeled nucleic acids could potentially be used for real-time tracking of gene editing processes via EPR or for modulating protein-nucleic acid interactions.

Comparative Biochemical and Evolutionary Studies of Modified Nucleotide Metabolism across Diverse Organisms

Nucleotide metabolism pathways, including the synthesis and degradation of UTP, exhibit remarkable conservation across life, yet also display significant evolutionary diversification columbia.eduoup.complos.orgwikipedia.orgresearchgate.netyoutube.comnih.govasm.org. Comparative genomic analyses help elucidate the origins and evolutionary trajectories of these pathways, revealing how different organisms adapt their nucleotide metabolism to various environmental pressures and biological functions oup.comwikipedia.orgyoutube.comnih.govasm.org. Studying the presence and function of enzymes involved in UTP synthesis and modification, as well as the roles of various UTP analogs in different organisms, can provide insights into the fundamental requirements and evolutionary pressures shaping nucleotide biochemistry. While the specific evolutionary history of nitroxide-modified UTPs is not established, understanding the broader landscape of nucleotide metabolism and modification across diverse life forms provides a crucial backdrop for investigating the potential origins and roles of such specialized compounds.

Compound List:

this compound (5-Amino-(2,2,6,6-Tetramethylpiperidine-N-Oxyl)Uridine 5'-Triphosphate)

Uridine Triphosphate (UTP)

N1-methylpseudouridine (m1Ψ)

5-methylcytidine (5mC)

5-Ethynyl-UTP (5-EUTP)

Adenosine Triphosphate (ATP)

Guanosine Triphosphate (GTP)

Cytidine Triphosphate (CTP)

Deoxyuridine Triphosphate (dUTP)

2'-Fluoro-2'-deoxyuridine-5'-triphosphate (2'-F-UTP)

2'-C-methyl-UTP

2'-C-ethynyl-UTP

3'-deoxyuridine-5'-triphosphate (B3056121) (3'-dUTP)

2'-amino-UTP

2'-azido-UTP

7-deazaadenosine

N6-methyladenosine (m6A)

Pseudouridine (Ψ)

Q & A

Q. What experimental protocols are recommended for synthesizing 5-Amtemp-utp with high purity?

To ensure high-purity synthesis, employ stepwise optimization:

- Reaction conditions : Test varying temperatures (e.g., 25–80°C) and pH levels (6.5–8.0) to maximize yield .

- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., 10–40% acetonitrile in ammonium acetate buffer) .

- Characterization : Validate purity via -NMR (integration of peaks) and LC-MS (mass accuracy ≤2 ppm) .

Q. How can researchers validate the structural identity of this compound?

A multi-technique approach is critical:

- Spectroscopy : Compare -NMR and -NMR spectra with reference data (e.g., coupling constants, chemical shifts) .

- Crystallography : If crystalline, perform X-ray diffraction to resolve bond angles and stereochemistry .

- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns against computational predictions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Address discrepancies through systematic validation:

- Dose-response curves : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times to isolate variables .

- Meta-analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, highlighting methodological heterogeneity (e.g., solvent differences, endpoint measurements) .

Q. What methodological strategies can elucidate the mechanism of action of this compound in enzymatic systems?

Combine kinetic and structural analyses:

- Enzyme kinetics : Measure , , and inhibition constants () under varying substrate concentrations .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, followed by mutagenesis (e.g., alanine scanning) to validate critical residues .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. How can researchers assess the stability of this compound under physiological conditions?

Design accelerated degradation studies:

- Temperature/humidity stress : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .

- pH-dependent hydrolysis : Incubate in buffers (pH 2.0, 7.4, 9.0) and quantify hydrolytic products (e.g., adenine release) .

- Light exposure : Use a photostability chamber (ICH Q1B guidelines) to evaluate UV-induced degradation pathways .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data for this compound?

Adopt non-linear regression models:

Q. How should researchers integrate computational and experimental data to predict this compound’s pharmacokinetic properties?

Leverage hybrid workflows:

- In silico prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and CYP450 interactions .

- In vitro validation : Compare predictions with Caco-2 permeability assays and microsomal stability tests (e.g., t) .

- Machine learning : Train models on public datasets (e.g., ChEMBL) to refine bioavailability predictions .

Interdisciplinary and Emerging Research Directions

Q. What strategies can improve the selectivity of this compound analogs for target enzymes over off-target homologs?

Adopt structure-activity relationship (SAR) optimization:

- Scaffold modification : Introduce steric hindrance (e.g., methyl groups) at positions critical for off-target binding .

- Fragment-based design : Screen fragment libraries to identify moieties enhancing target affinity (SPR or MST assays) .

- Cryo-EM : Resolve target-ligand complexes at near-atomic resolution to guide rational design .

Q. How can researchers design collaborative studies to explore this compound’s role in multi-enzyme cascades?

Implement systems biology frameworks:

- Network analysis : Map metabolic pathways (KEGG, MetaCyc) to identify nodes influenced by this compound .

- Kinetic modeling : Use COPASI or SBML to simulate cascade dynamics under varying inhibitor concentrations .

- Multi-omics integration : Correlate proteomic (activity) and transcriptomic (expression) changes in response to treatment .

Ethical and Reproducibility Considerations

Q. What documentation standards are essential for ensuring reproducibility in this compound research?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.